6-(Trifluoromethoxy)picolinic acid
Overview
Description
Scientific Research Applications
Photophysical Properties
- 6-Phosphoryl picolinic acid derivatives, related to 6-(Trifluoromethoxy)picolinic acid, have been studied as sensitizers for europium and terbium. These derivatives show bright emissions, particularly for terbium, and have higher stability constants than carboxylate analogues, making them significant in photophysical studies (Andres & Chauvin, 2011).
Coordination Chemistry
- Tris-picolinate complexes of rhodium and iridium, which include picolinic acid, demonstrate unique structural and electrochemical properties. These complexes, involving bidentate N,O-donors, are of interest in coordination chemistry due to their intense MLCT transitions and oxidation-reduction potentials (Basu et al., 2005).
Microbial Degradation
- Picolinic acid, closely related to this compound, is a common metabolite of L-tryptophan and is an essential intermediate in organic chemical synthesis. Studies have revealed gene clusters responsible for the complete degradation of picolinic acid in bacteria, providing insights into the catabolic mechanisms of this compound (Qiu et al., 2019).
Organic Synthesis
- Picolinic acid and its derivatives are used in the Mitsunobu reaction, a critical reaction in organic synthesis. The resulting esters from this reaction can be cleaved under neutral conditions, highlighting the versatility of picolinic acid in synthetic chemistry (Sammakia & Jacobs, 1999).
Catalysis
- Picolinic acid has been identified as an effective catalyst in the chromic acid oxidation of alcohols. Its unique reaction mechanism, involving a termolecular complex formation, is relevant for understanding catalytic processes in organic chemistry (Roček & Peng, 1977).
Environmental Applications
- Biodegradation studies have shown that picolinic acid can be metabolized by bacteria like Rhodococcus, suggesting its potential use in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Optoelectronic Properties
- Studies involving picolinic acid derivatives in optoelectronic devices, like OLEDs, have demonstrated improved optoelectronic properties. These findings are significant for the development of advanced materials in electronics (Xiao et al., 2009).
Future Directions
Research on picolinic acid and its derivatives, including 6-(Trifluoromethoxy)picolinic acid, is ongoing. Recent studies have highlighted the potential of picolinic acid as a broad-spectrum antiviral . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Another study has demonstrated the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential lead structures in the discovery of novel synthetic auxin herbicides .
Mechanism of Action
Target of Action
The primary target of 6-(Trifluoromethoxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound acts by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .
Biochemical Pathways
It is known that the compound’s action on zfps can disrupt various biological processes, including those involved in viral replication and packaging, as well as normal cell homeostasis .
Result of Action
The result of this compound’s action is the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . This can lead to the prevention or treatment of certain viral infections .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethoxy)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, where it binds and alters their structure, disrupting zinc binding and inhibiting their function . This interaction is crucial as zinc finger proteins are involved in viral replication and normal cellular homeostasis. Additionally, this compound has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting viral entry, thereby preventing viral replication . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress the proliferation and metabolic activity of CD4+ T cells, while not significantly affecting cell viability . This selective inhibition suggests potential therapeutic applications in immunomodulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to zinc finger proteins, altering their structure and disrupting zinc binding . This disruption inhibits the function of these proteins, which are crucial for viral replication and cellular homeostasis. Additionally, the compound interferes with viral-cellular membrane fusion, preventing the entry of enveloped viruses into host cells . These mechanisms highlight the compound’s potential as a broad-spectrum antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, making it a stable and effective agent for in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the tryptophan-kynurenine pathway, which is crucial for immune regulation and neuroprotection . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in modulating biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It plays a role in zinc transport by binding to zinc finger proteins, which facilitates its distribution within the cell . This interaction also affects its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with zinc finger proteins and other biomolecules . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit viral replication and modulate cellular processes.
properties
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUDFAFRAROJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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